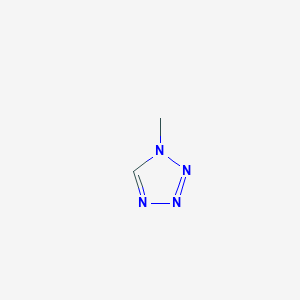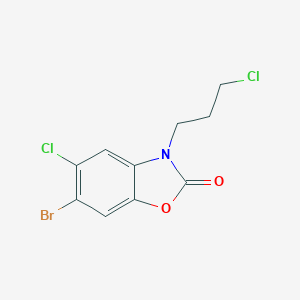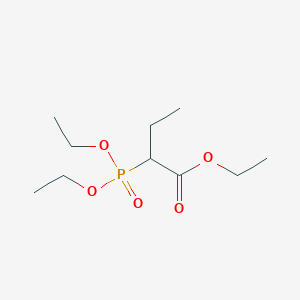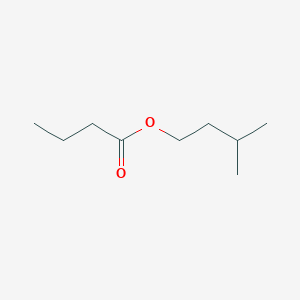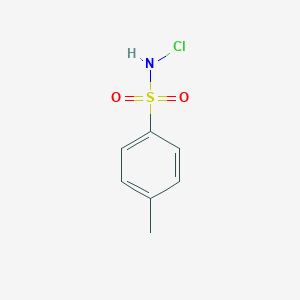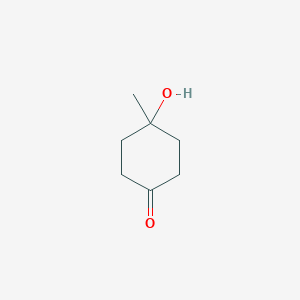
4-羟基-4-甲基环己酮
描述
4-Hydroxy-4-methylcyclohexanone is a member of cyclohexenones . It is a colorless liquid with a musty animalistic odor .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-4-methylcyclohexanone consists of atoms, bonds, connectivity, and coordinates . The exact molecular structure can be obtained from the Structure Data File (SDF/MOL File) available on various chemical databases .Physical And Chemical Properties Analysis
4-Hydroxy-4-methylcyclohexanone has a molecular weight of 128.17 g/mol . It is a colorless liquid with a musty animalistic odor . More detailed physical and chemical properties are not well-documented in the available literature.科学研究应用
Biochemical Assay Reagents
“4-Hydroxy-4-methylcyclohexanone” is used as a biochemical assay reagent . Biochemical assays are essential in medicine, biology, and molecular biology to measure different chemical compounds or reaction rates.
Synthetic Reagent
This compound is a useful synthetic reagent . It can be used to synthesize trans-4-amino-1-methylcyclohexanol, which is an intermediate of pharmaceutical synthesis .
Research in Metabolic Diseases
There is a potential application of “4-Hydroxy-4-methylcyclohexanone” in the research of metabolic diseases . However, the specific role and mechanism of action in this context are not clearly defined in the available resources.
Research in Infection and Immunology
This compound may have a role in the research of infection and immunology . The exact nature of its involvement in these research areas is not specified in the available resources.
Research in Cancer
“4-Hydroxy-4-methylcyclohexanone” may also be used in cancer research . The specific applications and mechanisms are not detailed in the available resources.
Research in Neurological Diseases
There is a potential application of this compound in the research of neurological diseases . The specific role and mechanism of action in this context are not clearly defined in the available resources.
安全和危害
作用机制
Target of Action
4-Hydroxy-4-methylcyclohexanone is primarily used as a synthetic reagent One such compound is trans-4-amino-1-methylcyclohexanol, an intermediate in pharmaceutical synthesis .
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxy-4-methylcyclohexanone are dependent on the specific compounds it is used to synthesize. For example, if it is used to synthesize a drug, the biochemical pathways affected would be those targeted by that drug .
Result of Action
The result of 4-Hydroxy-4-methylcyclohexanone’s action is the formation of new compounds. This is achieved through its role as a synthetic reagent in chemical reactions .
Action Environment
The action of 4-Hydroxy-4-methylcyclohexanone is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions in which 4-Hydroxy-4-methylcyclohexanone is involved .
属性
IUPAC Name |
4-hydroxy-4-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(9)4-2-6(8)3-5-7/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNVPBGMHPCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169807 | |
| Record name | 4-Hydroxy-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-methylcyclohexanone | |
CAS RN |
17429-02-6 | |
| Record name | 4-Hydroxy-4-methylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-4-methylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)

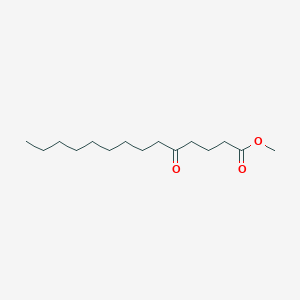

![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
